ETHYL 4-{4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-{4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound with significant applications in scientific research. This compound is known for its versatile properties, making it valuable in medicinal studies, drug development, and exploring new therapeutic avenues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the sulfonylpiperazine core: This involves the reaction of piperazine with sulfonyl chloride under basic conditions.
Attachment of the phenylcarbamoyl group: This step involves the reaction of the sulfonylpiperazine intermediate with 4-aminobenzenesulfonamide.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-{4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its therapeutic effects. The sulfonyl and carbamoyl groups play a crucial role in binding to the target sites, modulating their activity and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
- Ethyl 4-[4-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Uniqueness
ETHYL 4-{4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE is unique due to the presence of the sulfamoyl group, which enhances its solubility and reactivity. This makes it more versatile in various chemical and biological applications compared to its analogs.
Properties
IUPAC Name |
ethyl 4-[4-[(4-sulfamoylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O7S2/c1-2-31-20(26)23-11-13-24(14-12-23)33(29,30)18-7-3-15(4-8-18)19(25)22-16-5-9-17(10-6-16)32(21,27)28/h3-10H,2,11-14H2,1H3,(H,22,25)(H2,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMIQERWOPKMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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